3-(4-Methoxy-phenyl)-3-ureido-propionic acid

Description

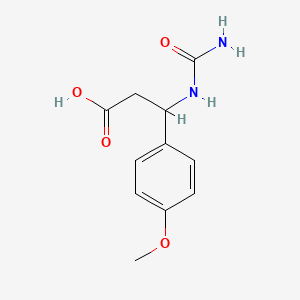

3-(4-Methoxy-phenyl)-3-ureido-propionic acid is a substituted propionic acid derivative featuring a 4-methoxyphenyl group at the β-position and a ureido (-NH-C(O)-NH2) functional group at the α-position.

Properties

IUPAC Name |

3-(carbamoylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-17-8-4-2-7(3-5-8)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKAEMURYVGPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid typically involves the reaction of 4-methoxyphenylacetic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-phenyl)-3-ureido-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

3-(4-Methoxy-phenyl)-3-ureido-propionic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of pharmaceuticals and agrochemicals. For instance, it can participate in substitution reactions to yield diverse derivatives that may possess enhanced biological activities.

Biological Research

Enzyme Interaction Studies:

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its ureido group facilitates hydrogen bonding, enhancing binding affinity to specific molecular targets such as enzymes or receptors. This property is crucial for understanding the mechanisms of action of various biological processes.

Metabolic Benefits:

Recent studies have highlighted the metabolic benefits associated with derivatives of this compound, particularly regarding obesity and insulin sensitivity. For example, research indicates that metabolites derived from this compound can improve hepatic lipid metabolism and enhance insulin sensitivity by modulating gut microbiota composition .

Pharmaceutical Applications

Potential Therapeutic Uses:

The compound has been investigated for its potential therapeutic effects in treating metabolic disorders. It has shown promise in improving conditions associated with high-fat diets, such as obesity and insulin resistance. The modulation of gut microbiota by its metabolites suggests a novel approach to developing functional foods and preventive medicines aimed at metabolic health .

Industrial Applications

Polymer Production:

In industrial settings, this compound is used in the production of polymers and advanced materials. The compound's ability to participate in various chemical reactions makes it valuable for developing materials with specific properties tailored for particular applications.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the ureido group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key properties of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid with similar compounds:

Key Observations:

Substituent Effects: The 4-methoxy group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 1135-23-5), which may enhance cellular uptake but reduce aqueous solubility . Ureido vs. Acetylamino: The ureido group in the target compound offers dual hydrogen-bonding sites, unlike the trifluoroacetylamino group in 117291-24-4, which is electron-withdrawing and may hinder interactions .

Synthetic Efficiency :

Research Findings and Implications

Pharmacological Potential

- Antiproliferative Activity: Methyl esters with sulfanyl-quinoxaline moieties () show IC50 values in the micromolar range, suggesting that the target compound’s methoxyphenyl-ureido structure may similarly interfere with cancer cell proliferation .

- Theranostic Applications: The ureido group’s hydrogen-bonding capability (as seen in ) could enable dual targeting and imaging functionalities in drug design .

Biological Activity

3-(4-Methoxy-phenyl)-3-ureido-propionic acid (CAS No. 511237-53-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure:

The compound features a methoxy-substituted phenyl group attached to a ureido moiety, contributing to its unique chemical behavior.

Synthesis:

The synthesis typically involves the reaction of 4-methoxyphenylacetic acid with urea under controlled conditions, often employing catalysts to enhance yield and purity. The process can be optimized for industrial production through batch or continuous flow methods to ensure consistent quality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances binding affinity, while the ureido group facilitates hydrogen bonding, stabilizing the compound-target complex.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

There is growing evidence supporting the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, suggesting potential for therapeutic applications in treating infections. -

Anticancer Research:

In a preclinical trial involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspases, which are critical for apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 3-(4-Methoxyphenyl)propionic acid | Lacks ureido group | Limited biological activity |

| 4-Methoxyamphetamine | Similar methoxy group | Neurochemical applications |

The comparison illustrates that while structurally similar compounds exist, the presence of the ureido group in this compound enhances its biological activity significantly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxy-phenyl)-3-ureido-propionic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under H₂, as demonstrated for structurally similar propionic acid derivatives . Optimization of solvent systems (e.g., ethanol or THF) and temperature (40–60°C) is critical to minimize side reactions. Post-synthesis purification via recrystallization or HPLC (C18 columns with acetonitrile/water gradients) ensures >95% purity. Reaction monitoring via TLC (silica gel, UV detection) or LC-MS is recommended .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve the ureido (-NHCONH-) protons (δ 6.5–7.8 ppm) and methoxy (-OCH₃) signals (δ 3.7–3.9 ppm). COSY and HSQC confirm connectivity .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), N-H bend (ureido, ~1600 cm⁻¹), and aromatic C-O (methoxy, ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ expected at m/z 253.1) .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : It serves as a precursor for bioactive molecules, particularly enzyme inhibitors or receptor agonists. For example, derivatives of similar ureido-propionic acids have been tested for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ measurements) and in vitro cytotoxicity screens (MTT assay on HEK-293 cells) . Dose-response studies require careful solvent selection (e.g., DMSO at <0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Strategies include:

- Batch Reproducibility : Validate synthetic batches via HPLC-UV/ELSD and quantify impurities (e.g., residual palladium via ICP-MS) .

- Assay Standardization : Use positive controls (e.g., indomethacin for COX-2 assays) and replicate experiments across multiple cell lines (e.g., RAW 264.7 macrophages vs. THP-1 monocytes) .

- Meta-Analysis : Compare data using standardized metrics (e.g., IC₅₀ normalized to protein content) and apply statistical tools (ANOVA with post-hoc tests) .

Q. What mechanistic insights explain the reactivity of the ureido group in this compound compared to similar propionic acid derivatives?

- Methodological Answer : The ureido group enhances hydrogen-bonding capacity, influencing solubility and target binding. Comparative studies with 3-(4-Methoxyphenyl)propionic acid (lacking ureido) show:

- Solubility : Ureido derivatives exhibit lower logP values (measured via shake-flask method), impacting pharmacokinetics .

- Reactivity : Ureido participates in nucleophilic addition reactions (e.g., with aldehydes) under mild acidic conditions, enabling diversity-oriented synthesis .

Q. What strategies mitigate challenges in purifying this compound due to polar functional groups?

- Methodological Answer :

- Chromatography : Use reverse-phase flash chromatography (C18 silica, methanol/water gradients) or preparative HPLC with trifluoroacetic acid (0.1%) as a modifier to reduce tailing .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) and cooling rates to enhance crystal formation. X-ray diffraction confirms polymorphic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.